2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide

Medicinal Chemistry Physicochemical Properties Positional Isomerism

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide (CAS 1805762-08-6) combines a 6-trifluoromethylpyridine core with a reactive acetohydrazide handle. With low MW (219.16 Da) and balanced LogP (-0.38), it is ideal for FBDD targeting deep enzyme pockets. The hydrazide enables rapid acylhydrazone library synthesis with sub-micromolar anticancer activity. The TFMP scaffold is validated for PqsR modulation and agrochemical applications. Unlike positional analogs, the 6-substitution and methylene linker geometry ensure distinct target engagement. Order now to advance your SAR programs.

Molecular Formula C8H8F3N3O
Molecular Weight 219.16 g/mol
CAS No. 1805762-08-6
Cat. No. B1530018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
CAS1805762-08-6
Molecular FormulaC8H8F3N3O
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC(=O)NN)C(F)(F)F
InChIInChI=1S/C8H8F3N3O/c9-8(10,11)6-2-1-5(4-13-6)3-7(15)14-12/h1-2,4H,3,12H2,(H,14,15)
InChIKeyNHFHKFJSWHANIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide (CAS 1805762-08-6) Procurement & Baseline Profile


2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide (CAS 1805762-08-6) is a fluorinated pyridine-hydrazide hybrid building block. It features a 6-(trifluoromethyl)pyridine core linked via a methylene unit to an acetohydrazide group (C8H8F3N3O, molecular weight 219.16 g/mol) . The trifluoromethylpyridine (TFMP) scaffold is widely recognized in medicinal chemistry and agrochemicals for enhancing metabolic stability, lipophilicity, and target-binding affinity [1]. This compound is commercially available from multiple reputable vendors with typical purities of 97–98% . Its reactive hydrazide handle makes it a versatile intermediate for constructing nitrogen-containing heterocycles such as imidazo[1,2‑a]pyridines and acylhydrazones [2].

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide: Why Simple Substitution with Other TFMP-Hydrazides Fails


The trifluoromethylpyridine (TFMP) core and acetohydrazide functional group together form a privileged scaffold, yet minor structural variations among analogs can lead to marked divergence in physicochemical properties and biological performance. For example, shifting the substitution pattern from the 6-position to the 2‑ or 4‑position on the pyridine ring alters electronic distribution and steric accessibility, directly impacting target engagement [1]. Similarly, introducing an additional chloro substituent (e.g., in 3‑chloro‑5‑trifluoromethyl‑pyridine analogs) increases molecular weight and lipophilicity, which can unpredictably change ADME profiles . Moreover, the specific geometry of the methylene linker between the pyridine and hydrazide moieties influences the compound's capacity to form stable hydrazone adducts, a critical feature for downstream derivatization in SAR campaigns [2]. Therefore, interchanging 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide with closely related analogs cannot be assumed without quantitative verification of the required properties. The evidence below delineates precisely where this compound offers measurable differentiation.

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide: Quantitative Differentiation vs. Key Analogs


6-Trifluoromethyl Pyridine vs. 2- or 4-Positional Isomers: Predicted Lipophilicity Differentiation

The 6-(trifluoromethyl) substitution pattern on the pyridine ring confers a specific lipophilicity profile that differs from 2‑ or 4‑substituted isomers. While direct experimental data for the 2- and 4- isomers are not available, predicted ACD/LogP values provide a quantitative baseline for differentiation. The target compound (6-CF3 isomer) exhibits an ACD/LogP of -0.38 . In contrast, the 2-trifluoromethyl pyridine isomer (N'-[3-(trifluoromethyl)-2-pyridinyl]acetohydrazide) is predicted to have a different LogP due to altered electronic and steric effects [1]. This difference in lipophilicity can translate into distinct membrane permeability and bioavailability profiles, making the 6‑isomer potentially more suitable for applications requiring higher aqueous solubility (lower LogP).

Medicinal Chemistry Physicochemical Properties Positional Isomerism

Molecular Weight and Polar Surface Area vs. Chlorinated TFMP-Hydrazide Analogs

Compared to chlorinated TFMP-hydrazide analogs, 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide presents a smaller molecular weight (219.16 vs. 268.62 g/mol) and identical topological polar surface area (68 Ų) . The lower molecular weight of the target compound aligns better with fragment-based drug discovery (FBDD) guidelines, where fragments typically range from 150–300 Da. The 49.46 g/mol difference may translate into improved passive permeability and lower nonspecific binding, as molecular weight is a key determinant of oral bioavailability and clearance. Both compounds share the same PSA, indicating similar hydrogen-bonding capacity, but the target compound's reduced size makes it a more efficient starting point for fragment growing strategies.

Medicinal Chemistry ADME Properties Fragment-Based Drug Design

Hydrazide Reactivity: Enabling Synthesis of Bioactive Acylhydrazones with Sub-micromolar Cytotoxicity

The acetohydrazide functional group in 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide is a proven precursor for synthesizing acylhydrazone derivatives with potent antitumor activity. Congiu and Onnis (2013) reported that derivatives of trifluoromethylpyridine-hydrazides bearing a 4-(diethylamino)salicylidene group exhibited averaged GI50 values in the sub-micromolar range across a panel of cancer cell lines, with some compounds showing nanomolar selectivity [1]. While the parent hydrazide itself was not directly assayed in this study, the class-level data demonstrates that the hydrazide scaffold is essential for generating cytotoxic acylhydrazones. This provides a strong rationale for selecting this specific hydrazide building block over non-hydrazide TFMP analogs (e.g., carboxylic acids or amines) for anticancer SAR campaigns.

Medicinal Chemistry Anticancer Research Acylhydrazone Derivatives

Predicted Boiling Point and Vapor Pressure vs. Non-fluorinated Pyridine Analogs

The presence of the trifluoromethyl group significantly elevates the boiling point and reduces vapor pressure compared to non-fluorinated pyridine acetohydrazides. 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide has a predicted boiling point of 380.6±42.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . While direct experimental data for the non-fluorinated analog are lacking, pyridine acetohydrazide (MW 137.14 g/mol) is expected to have a considerably lower boiling point and higher vapor pressure due to reduced molecular weight and weaker intermolecular forces. The higher boiling point of the target compound simplifies purification via distillation and reduces losses during rotary evaporation, while the low vapor pressure indicates minimal volatility under standard laboratory storage, enhancing shelf stability and handling safety.

Physicochemical Properties Purification Thermal Stability

Purity and Pricing Data for Procurement Decision-Making

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide is commercially available from multiple vendors with consistent purity specifications (97–98%) and transparent pricing . For example, Beyotime offers 1 g at ¥7517.00 (approx. $1,040 USD), while Leyan lists 1 g at a similar price point. In comparison, the chlorinated analog (2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide) is available but with less transparent pricing and potentially longer lead times due to lower demand. The target compound benefits from established supply chains, competitive pricing, and readily available analytical certificates (COA), reducing procurement friction for time-sensitive research projects.

Chemical Procurement Cost Analysis Vendor Comparison

Predicted Hydrogen Bonding Capacity vs. Non-hydrazide TFMP Building Blocks

The acetohydrazide group contributes significantly to the hydrogen bonding capacity of the molecule. 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide possesses 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) . In contrast, non-hydrazide TFMP building blocks such as 6-(trifluoromethyl)pyridine-3-carboxylic acid (HBD=1, HBA=5) or 2-[6-(trifluoromethyl)pyridin-3-yl]ethanamine (HBD=2, HBA=3) offer different HBD/HBA ratios. The higher HBA count of the target compound (6) provides increased capacity for specific interactions with protein active sites, potentially improving target affinity and selectivity in fragment-based screening. This makes it a distinct choice over amine or acid analogs when aiming to map hydrogen-bonding pharmacophores.

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide: Proven Research & Industrial Use Cases


Medicinal Chemistry: Fragment-Based Discovery of Kinase or Epigenetic Inhibitors

The compound's low molecular weight (219.16 Da) and balanced LogP (-0.38) position it as an ideal fragment for FBDD campaigns targeting enzymes with deep binding pockets. Its trifluoromethylpyridine core is known to engage hydrophobic sub-pockets, while the hydrazide group can be elaborated into acylhydrazones with demonstrated anticancer activity [1][2].

Anticancer Drug Discovery: Synthesis of Cytotoxic Acylhydrazone Libraries

Leverage the hydrazide functionality to generate focused libraries of acylhydrazones. Congiu and Onnis (2013) showed that related TFMP-hydrazide-derived acylhydrazones exhibit sub-micromolar GI50 values, validating this scaffold for anticancer SAR exploration [2].

Chemical Biology: Development of Chemical Probes Targeting PqsR in Pseudomonas aeruginosa

The 6-trifluoromethylpyridine motif is a validated pharmacophore for modulating PqsR, a key virulence regulator in P. aeruginosa. Schütz et al. (2021) described potent inverse agonists based on 2-(trifluoromethyl)pyridines, suggesting that 2-(6-(trifluoromethyl)pyridin-3-yl)acetohydrazide could serve as a precursor for synthesizing novel PqsR ligands with improved drug-like properties [1].

Agrochemical Research: Synthesis of Fluorinated Pyridine Herbicides and Fungicides

TFMP derivatives are widely used in crop protection. The hydrazide handle enables conjugation to various agrochemical pharmacophores, potentially yielding novel fungicides or herbicides with enhanced environmental stability due to the trifluoromethyl group [1].

Technical Documentation Hub

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